Gibberellin A13
Overview
Description
Gibberellin A13 is a type of gibberellin, which are tetracyclic diterpenoid phytohormones essential for plant growth and development. Gibberellins are known for their role in promoting stem elongation, seed germination, and fruit and flower maturation. This compound, specifically, is a C20-gibberellin that is derived from gibberellin A12 through the oxidation of the 4a-methyl group to a carboxylic acid and the addition of a hydroxy group at the 2β-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellin A13 can be synthesized through the oxidative decarboxylation of the C-10 carboxyl group using lead tetraacetate, followed by the formation of a C-4 to C-10 lactone . This process involves several steps, including the conversion of gibberellin A12 to this compound through specific enzymatic reactions.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of the fungus Gibberella fujikuroi, which naturally produces various gibberellins. The fermentation process is optimized to increase the yield of this compound, followed by extraction and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Gibberellin A13 undergoes several types of chemical reactions, including:
Oxidation: Conversion of the 4a-methyl group to a carboxylic acid.
Hydroxylation: Addition of a hydroxy group at the 2β-position.
Lactonization: Formation of a lactone between the C-4 and C-10 positions.
Common Reagents and Conditions:
Oxidative Decarboxylation: Lead tetraacetate is commonly used for the oxidative decarboxylation of the C-10 carboxyl group.
Hydroxylation: Enzymatic reactions involving specific hydroxylases.
Major Products:
Scientific Research Applications
Gibberellin A13 has several scientific research applications, including:
Agriculture: Applied to crops to enhance growth and yield, particularly in dwarf varieties of plants.
Biochemistry: Utilized in the study of gibberellin biosynthesis and metabolism pathways.
Mechanism of Action
Gibberellin A13 exerts its effects by binding to gibberellin receptors in plant cells, which leads to the degradation of DELLA proteins, a group of growth-repressing transcription factors . This degradation allows for the activation of gibberellin-responsive genes, promoting various growth processes such as stem elongation, seed germination, and fruit development .
Comparison with Similar Compounds
Gibberellin A13 is unique among gibberellins due to its specific structural modifications, such as the oxidation of the 4a-methyl group and the addition of a hydroxy group at the 2β-position . Similar compounds include:
Gibberellin A1: Known for its role in promoting stem elongation and seed germination.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to enhance plant growth and yield.
Gibberellin A4: Another bioactive gibberellin involved in regulating plant growth and development.
This compound’s unique structural features and specific biological activities make it a valuable compound for scientific research and agricultural applications.
Properties
IUPAC Name |
(1R,2S,3S,4S,5S,8R,9R,12R)-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-9-7-19-8-10(9)3-4-11(19)20(17(26)27)6-5-12(21)18(2,16(24)25)14(20)13(19)15(22)23/h10-14,21H,1,3-8H2,2H3,(H,22,23)(H,24,25)(H,26,27)/t10-,11-,12+,13-,14-,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRCHWLYXIQJKK-HMRRIYTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033931 | |
Record name | Gibberellin A13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-24-9 | |
Record name | Gibberellin A13 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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